Spirosolane und Derivate
Spirosolanes are a class of cyclic hydrocarbons characterized by a unique spiro-fused ring system, which confers them with distinctive chemical properties. These compounds exhibit significant potential in various applications due to their structural complexity and stereochemical diversity. Spirosolanes have been reported for use as precursors in organic synthesis, owing to the ease with which they can be transformed into valuable intermediates through functionalization reactions such as alkylation, acylation, and reduction. Additionally, certain spirosolane derivatives possess pharmacological activities, particularly in the fields of neuroprotection and anti-inflammatory treatments. Their unique architecture also lends them potential utility in material science, where they may serve as building blocks for developing advanced polymers with tailored mechanical properties.
These compounds are typically synthesized via ring-closing metathesis or other cyclization reactions from readily available starting materials like alkenes or alkynes. The resulting spirosolanes can then be further functionalized to generate a wide range of derivatives, each potentially offering unique chemical and biological functionalities depending on the specific substituents introduced during synthesis.

Struktur | Chemischer Name | CAS | MF |
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Tomatidine | 77-59-8 | C27H45NO2 |
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23-O-Acetyl-12beta-hydroxy-solasodin | 117803-97-1 | C29H45NO5 |
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Solasodien | 1174-71-6 | C27H41NO |
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(25S)-22betaN-spirosol-4-en-3-one | 40698-80-4 | C27H41NO2 |
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(22S,25S)-5alpha-Spirosolan-3-on | 6870-84-4 | C27H43NO2 |
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(22S,25S)-(5alpha)-spirosolan-3beta-ylamine | 76932-66-6 | C27H46N2O |
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15alpha-Hydroxysoladulcidine | 16137-74-9 | C27H45NO3 |
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Alkaloid SN-d | 107484-56-0 | C27H41NO5 |
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N-Hydroxysolasodine | 142182-57-8 | C27H43NO3 |
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Spirosolane-3,23-diol, 23-acetate, (3β,5α,22α,23S,25R)- (9CI) | 152128-85-3 | C29H47NO4 |
Verwandte Literatur
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
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5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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